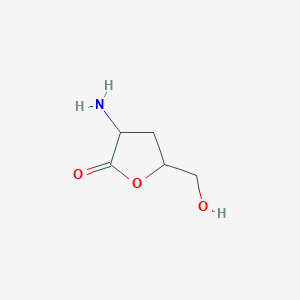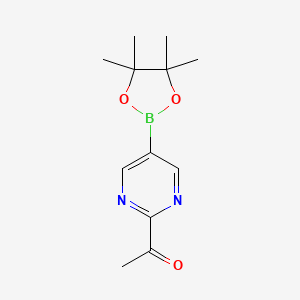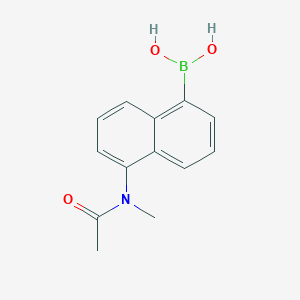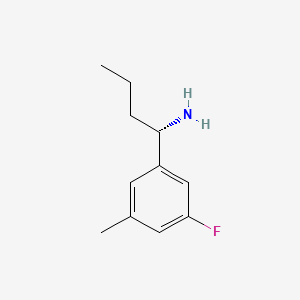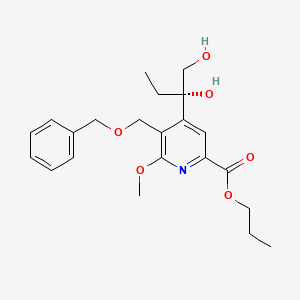
(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a benzyloxy group, a dihydroxybutan moiety, and a methoxypicolinate core. These structural elements contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate typically involves multi-step organic reactions. The process begins with the preparation of the picolinate core, followed by the introduction of the benzyloxy and dihydroxybutan groups. Common reagents used in these reactions include benzyl alcohol, propyl bromide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the benzyloxy and dihydroxybutan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features enable it to bind to these targets, modulating their activity and influencing various biological pathways.
類似化合物との比較
Similar Compounds
- (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate shares similarities with other picolinate derivatives, such as methyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate and ethyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This distinct structure imparts unique chemical properties and reactivity, making it valuable for various applications.
References
特性
分子式 |
C22H29NO6 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
propyl 4-[(2S)-1,2-dihydroxybutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C22H29NO6/c1-4-11-29-21(25)19-12-18(22(26,5-2)15-24)17(20(23-19)27-3)14-28-13-16-9-7-6-8-10-16/h6-10,12,24,26H,4-5,11,13-15H2,1-3H3/t22-/m1/s1 |
InChIキー |
DTLYVEUWMPUDLW-JOCHJYFZSA-N |
異性体SMILES |
CCCOC(=O)C1=NC(=C(C(=C1)[C@@](CC)(CO)O)COCC2=CC=CC=C2)OC |
正規SMILES |
CCCOC(=O)C1=NC(=C(C(=C1)C(CC)(CO)O)COCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


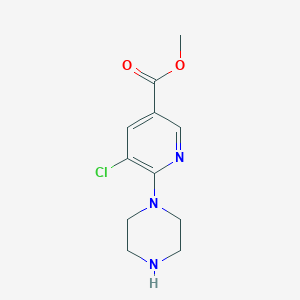
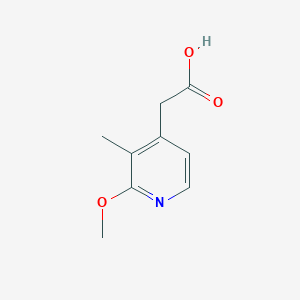
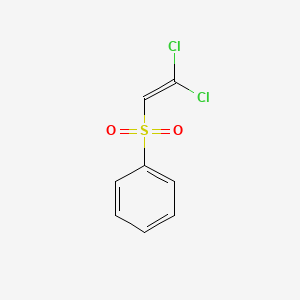
![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)

![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
